Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H25FN2O2 and its molecular weight is 308.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Processes and Intermediates
Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate and its derivatives are crucial intermediates in the synthesis of various compounds. For instance, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is a key intermediate in producing the novel protein tyrosine kinase Jak3 inhibitor—CP-690550. This synthesis involves a series of steps starting from 4-methylpyridinium and includes SN2 substitution, borohydride reduction, oxidation, and debenzylation to obtain the target product (Chen Xin-zhi, 2011).
Stereoselective Syntheses
Stereoselective syntheses of substituted tert-butyl piperidine carboxylates, including tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, are achieved through reactions with L-selectride in anhydrous tetrahydrofuran, followed by the Mitsunobu reaction. This process is pivotal for creating specific isomers of these compounds (V. Boev et al., 2015).
Anticancer Drug Intermediates
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is an important intermediate for small molecule anticancer drugs. A synthesis method has been established for this compound, which involves nucleophilic substitution, oxidation, halogenation, and elimination reactions. This method is significant for developing and optimizing anti-tumor inhibitors (Binliang Zhang et al., 2018).
Polyamides and Polymer Synthesis
Compounds derived from tert-butylcatechol, like 4-tert-butyl-1,2-bis(4-carboxyphenoxy)benzene, are used to synthesize polyamides with flexible main-chain ether linkages. These polyamides are noncrystalline, readily soluble in polar solvents, and form transparent, flexible, and tough films, highlighting their utility in polymer chemistry (S. Hsiao et al., 2000).
Antibacterial Agents
Some tert-butyl piperidine carboxylates, like fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, have been synthesized and tested for their antibacterial activities. Such compounds show promise as therapeutic agents due to their potent in vitro and in vivo activities (D. Bouzard et al., 1992).
Enantioselective Synthesis
Enantioselective synthesis is another application, as demonstrated by the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for CCR2 antagonists. This synthesis involves a key iodolactamization step (C. Campbell et al., 2009).
Novel Chiral Auxiliary
2-Oxoimidazolidine-4-carboxylate, used as a chiral auxiliary, is vital for kinetic resolution and stereospecific amination, showing its application in synthesizing enantiomerically pure compounds (H. Kubota et al., 1994).
Properties
IUPAC Name |
tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-9-15(14(18)12-20)19-11-13-7-5-4-6-8-13/h4-8,14-15,19H,9-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBLMDWEOQDVAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620612 | |
Record name | tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934536-09-1 | |
Record name | tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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